3-(4-Methoxybenzamido)benzofuran-2-carboxamide

Description

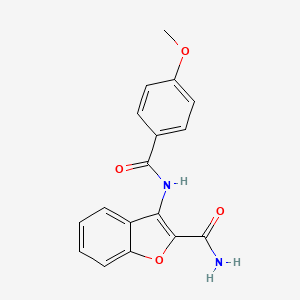

3-(4-Methoxybenzamido)benzofuran-2-carboxamide is a benzofuran derivative characterized by a carboxamide group at position 2 and a 4-methoxybenzamido substituent at position 3 of the benzofuran core. This compound belongs to a class of bioactive molecules where structural modifications significantly influence pharmacological properties.

Properties

IUPAC Name |

3-[(4-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-22-11-8-6-10(7-9-11)17(21)19-14-12-4-2-3-5-13(12)23-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXNITKYSNUJLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been known to interact with a wide range of biological targets, including various enzymes and receptors.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes.

Biochemical Pathways

Benzofuran derivatives have been shown to influence a variety of biochemical pathways, often related to their therapeutic effects.

Result of Action

Benzofuran derivatives have been shown to have a wide range of effects, including antimicrobial, anticancer, and neuroprotective activities.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Methoxybenzamido)benzofuran-2-carboxamide. These factors can include pH, temperature, and the presence of other substances that can interact with the compound.

Biological Activity

3-(4-Methoxybenzamido)benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its presence in various biologically active natural products. The structural formula can be represented as follows:

This structure integrates a methoxy group and an amide linkage, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cellular processes, particularly those linked to cancer cell proliferation and survival.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes such as protein kinases, which play a crucial role in signal transduction pathways related to cell growth and division. For instance, studies have shown that modifications in the benzofuran structure can significantly enhance inhibitory potency against kinases associated with various cancers .

Anticancer Activity

The compound has been evaluated for its anticancer properties across several cancer cell lines. Notably, it has demonstrated significant cytotoxic effects against:

- MDA-MB-231 (breast cancer)

- HCT-116 (colon cancer)

- HeLa (cervical cancer)

The IC50 values for these cell lines are indicative of its potential as an anticancer agent:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 3.01 |

| HCT-116 | 5.20 |

| HeLa | 11.09 |

These results suggest that the compound selectively targets cancer cells while exhibiting lower toxicity towards normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies indicate effectiveness against various bacterial strains, highlighting its potential use in treating infections caused by resistant pathogens .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Study on Anticancer Activity : A recent study evaluated the compound's effects on cell cycle regulation in HeLa cells, revealing that it induces G2/M phase arrest, which is crucial for inhibiting tumor growth .

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties against both Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into its application as an antibiotic agent.

- Structure-Activity Relationship (SAR) : Research has focused on modifying the benzofuran structure to enhance potency and selectivity against specific cancer types. Variations in substituents have shown to affect biological activity significantly, suggesting a robust SAR profile for further drug development .

Scientific Research Applications

Anticancer Properties

Benzofuran derivatives have been shown to exhibit anticancer activity across various cancer cell lines. Studies indicate that compounds similar to 3-(4-Methoxybenzamido)benzofuran-2-carboxamide can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, several derivatives have demonstrated selective activity against breast cancer cell lines (e.g., MCF-7), with IC50 values indicating potent antiproliferative effects .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of benzofuran-2-carboxamide derivatives. In vitro studies using primary neuronal cultures have shown that these compounds can protect against excitotoxicity induced by NMDA receptors, suggesting potential applications in neurodegenerative diseases . The neuroprotective efficacy of certain derivatives was comparable to established NMDA antagonists, indicating their therapeutic potential.

Antioxidant Activity

The antioxidant capabilities of benzofuran derivatives are another area of interest. Compounds with methoxy and hydroxy substitutions have been found to enhance antioxidant activity, which is crucial in mitigating oxidative stress-related cellular damage. This property may contribute to their protective effects in various biological systems .

Drug Development

Benzofuran-based compounds are being explored as lead candidates for new drugs targeting various conditions, including cancer and neurodegenerative diseases. The modular synthetic approaches allow for the rapid generation of diverse libraries of compounds for screening against specific biological targets .

Natural Product Derivatives

Benzofuran compounds are prevalent in nature and have been isolated from various plant sources, demonstrating a wide range of pharmacological activities. Their natural origins often inspire synthetic modifications aimed at enhancing efficacy or reducing toxicity .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzofuran-2-carboxamide derivatives are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis of structurally related compounds:

*Calculated based on structural formula.

Physicochemical Properties

Q & A

Q. What are the standard synthetic routes for 3-(4-Methoxybenzamido)benzofuran-2-carboxamide?

The synthesis typically involves a multi-step process:

- Benzofuran Core Formation : Cyclization of phenol derivatives with reagents like chloroacetone ().

- Amide Coupling : Introducing the 4-methoxybenzamido group via palladium-catalyzed C–H arylation or amidation ().

- Carboxamide Functionalization : Reaction with activated carbonyl reagents (e.g., carbodiimides) (). Key intermediates are purified using column chromatography, and yields are optimized by controlling solvent polarity ().

Q. Which analytical techniques are essential for characterizing this compound?

Critical methods include:

- NMR Spectroscopy : Confirms substituent positions and purity ().

- HPLC : Quantifies purity (>95% threshold for biological assays) ().

- IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹) ().

- Mass Spectrometry : Validates molecular weight and fragmentation patterns ().

Q. What biological activities have been reported for related benzofuran carboxamides?

Analogous compounds exhibit:

Q. What are the stability profiles under different storage conditions?

- Solid State : Stable at −20°C in inert atmospheres for >6 months ().

- Solution Phase : Degrades in polar solvents (e.g., DMSO) after 72 hours; use freshly prepared solutions (). Hydrolysis of the amide bond is a primary degradation pathway ().

Q. How is the compound's purity assessed?

- Combined Techniques : NMR (qualitative) with HPLC (quantitative) to resolve co-eluting impurities ().

- Melting Point Analysis : Sharp melting ranges (±2°C) indicate high crystallinity ().

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization parameters include:

| Parameter | Optimization Strategy | Evidence |

|---|---|---|

| Solvent | Use DMF for amidation; switch to acetonitrile for cyclization | 2, 5 |

| Temperature | Reflux (80–100°C) for aryl coupling | 4, 6 |

| Catalysts | Pd(OAc)₂ for C–H activation | 6 |

| Purification | Gradient elution in silica chromatography | 14 |

Q. How to resolve contradictions in spectral data during characterization?

- Ambiguous NMR Peaks : Use 2D-COSY or HSQC to assign overlapping signals ().

- IR Anomalies : Compare with computational spectra (DFT simulations) ().

- Mass Discrepancies : Employ high-resolution MS (HRMS) to distinguish isobaric impurities ().

Q. What strategies identify the molecular targets of this compound?

- Affinity Chromatography : Immobilize the compound to capture binding proteins ( ).

- CRISPR-Cas9 Screening : Identify gene knockouts that confer resistance ().

- Molecular Docking : Prioritize targets using AutoDock Vina ( ).

Q. How to design SAR studies using computational and experimental methods?

Q. How to enhance stability through formulation or structural analogs?

- Prodrug Design : Mask the carboxamide as an ester to reduce hydrolysis ().

- Lyophilization : Formulate as a lyophilized powder for long-term storage ().

- Co-crystallization : Improve thermal stability with co-formers like succinic acid ().

Q. How to address solubility issues in biological testing?

Q. How to validate computational predictions with experimental data?

Q. How to analyze contradictory bioactivity data across studies?

- Dose-Response Curves : Replicate assays with standardized protocols (IC₅₀ values ± SEM) ().

- Cell Line Authentication : Ensure no cross-contamination (STR profiling) ().

Q. How to apply cross-disciplinary approaches in research?

- Materials Science : Integrate benzofuran cores into OLEDs ().

- Chemical Biology : Photoaffinity labeling for target identification ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.